molecular formula C16H19N3 B105118 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine CAS No. 16019-85-5

2-(4-Phenylpiperidin-1-yl)pyridin-3-amine

Cat. No. B105118
CAS RN: 16019-85-5
M. Wt: 253.34 g/mol
InChI Key: SYNLRHKAAZZRKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized . The synthesis involved starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid . Another study described the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a Suzuki cross-coupling reaction was used to synthesize a series of novel pyridine derivatives . Another study discussed the reactions of amines .

Scientific Research Applications

Fluorescent Sensors and Live Cell Imaging

A novel pyrene-based fluorescent probe was synthesized for selective detection of Ni2+ ions over other cations, demonstrating potential in live cell imaging. This research underscores the applicability of similar compounds in developing sensitive and selective sensors for biological and environmental monitoring (Khan, Raihana Imran, Ramu, A., & Pitchumani, K., 2018).

Catalysis and Chemical Synthesis

Research into Group 10 metal aminopyridinato complexes highlights their application in catalyzing chemical reactions such as aryl-Cl activation and hydrosilane polymerization. These complexes demonstrate the role of similar structures in facilitating diverse and efficient chemical transformations (Deeken, S., Proch, S., Casini, Eugenio, et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 2-Aminopyridine, indicates that it may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-15-7-4-10-18-16(15)19-11-8-14(9-12-19)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLRHKAAZZRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166833
Record name Piperidine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperidin-1-yl)pyridin-3-amine

CAS RN

16019-85-5
Record name 1-(3-Amino-2-pyridyl)-4-phenyl-piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016019855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Amino-2-pyridyl)-4-phenylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-AMINO-2-PYRIDYL)-4-PHENYL-PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRW2L2X9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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